3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile

Lipophilicity Physicochemical Properties Drug Design

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (CAS 1546403-48-8) is a critical fluorinated β-ketonitrile building block. The gem-difluoro group increases lipophilicity by ~0.5 LogP units over non-fluorinated analogs and enhances metabolic stability, crucial for tuning ADME properties without aromatic liabilities. It is a key starting material for patented pyrazolo[1,5-a]pyrimidine GABAB PAMs. Generic substitution risks failed regioselectivity and yield. Available in ≥95% purity for reproducible R&D.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B7973007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)CC#N)(F)F
InChIInChI=1S/C9H11F2NO/c10-9(11)4-1-7(2-5-9)8(13)3-6-12/h7H,1-5H2
InChIKeyLGOCOBCFMCLPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (CAS 1546403-48-8): Key Procurement Properties


3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile (CAS 1546403-48-8) is a fluorinated β-ketonitrile with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . It is characterized by a 4,4-difluorocyclohexyl moiety attached to a 3-oxopropanenitrile functional group, a scaffold commonly utilized in medicinal chemistry for constructing nitrogen-containing heterocycles [1]. The compound is typically available from suppliers in purities of 95% or higher and is intended for research and development purposes .

Why Generic Substitution Fails for 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile in Research Applications


Generic substitution of 3-(4,4-difluorocyclohexyl)-3-oxopropanenitrile with non-fluorinated or differently substituted β-ketonitrile analogs is not straightforward due to the specific physicochemical and electronic properties conferred by the 4,4-difluorocyclohexyl group. The gem-difluoro substitution on the cyclohexyl ring significantly alters key parameters such as lipophilicity (LogP) and metabolic stability compared to non-fluorinated cyclohexyl or aromatic analogs . These differences can critically impact the compound's behavior as a synthetic intermediate, particularly in reactions where the electronic properties of the β-ketonitrile dictate regioselectivity and yield [1]. The evidence presented below quantifies these differentiating factors, demonstrating why selecting this specific compound is crucial for achieving reproducible and intended research outcomes.

Quantitative Evidence Guide: Differentiating 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile from Closest Analogs


Enhanced Lipophilicity Compared to Non-Fluorinated Cyclohexyl Analog

The introduction of the 4,4-difluorocyclohexyl group increases the compound's lipophilicity relative to its non-fluorinated analog. The target compound's computed LogP is reported as 1.7 [1], while the non-fluorinated analog, 3-cyclohexyl-3-oxopropanenitrile, has a reported LogP of 1.201 [2].

Lipophilicity Physicochemical Properties Drug Design

Class-Level Advantage: Improved Metabolic Stability Conferred by the 4,4-Difluorocyclohexyl Moiety

While direct, head-to-head metabolic stability data for this specific compound against a non-fluorinated analog is not available in public literature, strong class-level evidence demonstrates that the 4,4-difluorocyclohexyl group consistently enhances metabolic stability compared to non-fluorinated alicyclic or aromatic counterparts. This is a well-documented effect of gem-difluoro substitution, which blocks common sites of oxidative metabolism on the cyclohexyl ring [1].

Metabolic Stability Pharmacokinetics Medicinal Chemistry

Validated Intermediate for Synthesizing Potent GABAB Receptor Modulators

3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile is a key reactant in the patented synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are potent GABAB receptor positive allosteric modulators [1]. This specific use-case is documented in patent WO2018167630A1, where the β-ketonitrile is reacted under defined conditions to form a substituted pyrazole intermediate [2]. The specificity of this intermediate for constructing the desired heterocyclic core demonstrates its utility in a validated, high-value research pathway. A generic β-ketonitrile would not yield the same 4,4-difluorocyclohexyl-substituted final product required for this class of modulators.

GABAB Receptor Positive Allosteric Modulator CNS Disorders

Optimal Application Scenarios for Procuring 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile


Synthesis of 4,4-Difluorocyclohexyl-Containing GABAB Receptor Modulators

Researchers focused on developing novel positive allosteric modulators (PAMs) for the GABAB receptor should prioritize this compound. The evidence confirms its use as a specific starting material in a patented route to pyrazolo[1,5-a]pyrimidine derivatives, a core scaffold for this therapeutic target [1]. Using this pre-fluorinated intermediate streamlines the synthetic process and ensures the final compound contains the critical 4,4-difluorocyclohexyl pharmacophore.

Building Blocks for Medicinal Chemistry Libraries Focused on Metabolic Stability

Medicinal chemists aiming to improve the metabolic stability of lead compounds should consider this molecule. While direct data is lacking, the class-level inference strongly suggests the 4,4-difluorocyclohexyl group will impart greater resistance to oxidative metabolism compared to a standard cyclohexyl ring [2]. This makes it a valuable building block for incorporating a stability-enhancing motif early in a hit-to-lead campaign.

Studies Requiring Increased Lipophilicity with a Non-Aromatic Scaffold

This compound is an optimal choice for research applications where increasing a molecule's LogP is desired without introducing an aromatic ring, which can bring additional off-target liabilities. The documented LogP increase of approximately 0.5 units over its non-fluorinated cyclohexyl analog provides a quantifiable and predictable shift in physicochemical properties [3]. This can be crucial for tuning ADME properties in a rational drug design program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4,4-Difluorocyclohexyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.